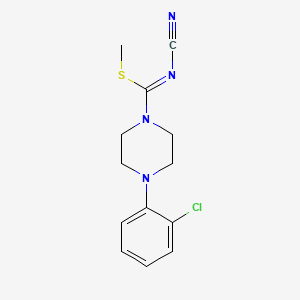

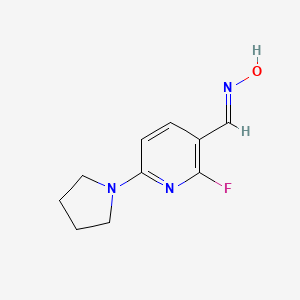

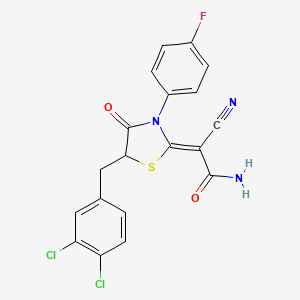

![molecular formula C23H26N2O4S2 B2732196 N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207003-85-7](/img/structure/B2732196.png)

N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of sulfonamide and thiophene, with additional functional groups attached. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). Thiophenes are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the various substituents. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the thiophene ring and sulfonamide group forming the core of the molecule, and the various substituents attached at specific positions. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions on the molecule. Generally, sulfonamides are known to participate in a variety of chemical reactions, and the thiophene ring can also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the molecule. Factors such as solubility, melting point, and stability could vary widely .Scientific Research Applications

Synthesis and Building Blocks

Homologation of Alkyl Halides : The compound phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide is prepared from N-methoxy-N-methylchloroacetamide and thiophenol, serving as a useful reagent for the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This suggests potential applications in synthesizing α,β-unsaturated compounds which are crucial in organic synthesis and drug development (Beney, Boumendjel, & Mariotte, 1998).

Molecular Electronics : Aryl bromides, including compounds with methoxy groups, serve as precursors for thiol end-capped molecular wires, indicating applications in molecular electronics through oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires' synthesis (Stuhr-Hansen et al., 2005).

Antimicrobial Activities

Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, including those with methoxy and methyl substituents, exhibit antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Corrosion Inhibition

Protection of Low Carbon Steel : Organic compounds with methoxyphenyl groups have been studied for their efficiency in inhibiting corrosion of low carbon steel in hydrochloric acid solution, suggesting applications in materials science and engineering for corrosion protection (Khalifa & Abdallah, 2011).

Chemical Synthesis

Controlled Synthesis of Polyfunctionalized Compounds : The dual reactivity of aza-trienes containing methoxycarbonylmethyl substituents on the sulfur atom for obtaining methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates showcases versatility in synthesizing polyfunctionalized pyrrole and thiophene compounds, potentially useful in various organic synthesis applications (Nedolya et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-butylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-4-5-6-17-7-9-18(10-8-17)24-23(26)22-21(15-16-30-22)31(27,28)25(2)19-11-13-20(29-3)14-12-19/h7-16H,4-6H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJQBAMONDTPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

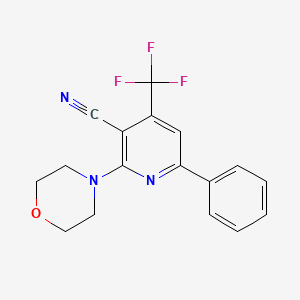

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)

![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

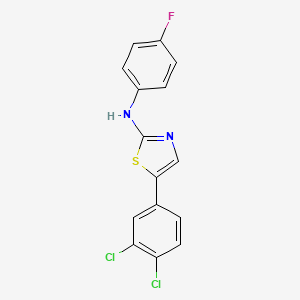

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

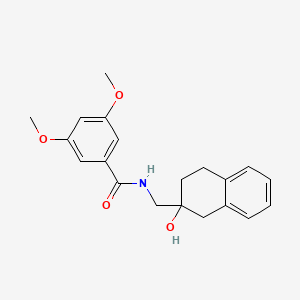

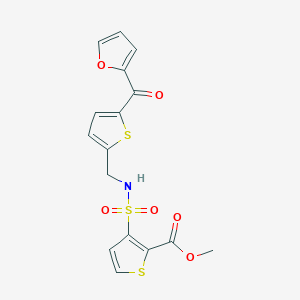

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)

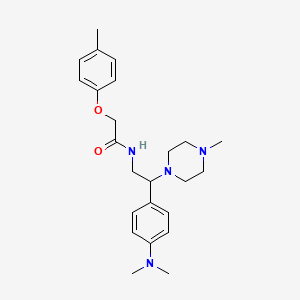

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)